molecular formula C22H14Br2Cl2N2 B10918651 3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10918651
M. Wt: 537.1 g/mol
InChI Key: IUCZXDGRPUJXLV-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes bromine and chlorine substituents on phenyl rings, as well as a methyl group on the pyrazole ring. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the phenyl groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with bromobenzene and chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination and chlorination: The final step involves the bromination and chlorination of the phenyl rings using bromine and chlorine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole

Uniqueness

3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C22H14Br2Cl2N2

Molecular Weight

537.1 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H14Br2Cl2N2/c1-13-21(14-2-6-16(23)7-3-14)27-28(20-11-10-18(25)12-19(20)26)22(13)15-4-8-17(24)9-5-15/h2-12H,1H3

InChI Key

IUCZXDGRPUJXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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